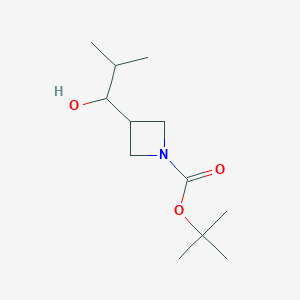
(S)-Didesmethylsibutramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Didesmethylsibutramine is a chemical compound that is a derivative of sibutramine, a well-known appetite suppressant. This compound is characterized by the removal of two methyl groups from the parent molecule, sibutramine. It has been studied for its potential effects on weight loss and its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didesmethylsibutramine typically involves the demethylation of sibutramine. This can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent under controlled conditions to achieve selective demethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Didesmethylsibutramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Didesmethylsibutramine has been explored in various scientific research fields:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and potential use in treating obesity.
Medicine: Studied for its pharmacological properties and potential therapeutic applications in weight management.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-Didesmethylsibutramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced satiety and reduced appetite, contributing to its potential weight loss effects.
Comparison with Similar Compounds
Sibutramine: The parent compound from which (S)-Didesmethylsibutramine is derived.
Desmethylsibutramine: A compound with one less methyl group compared to sibutramine.
Nor-sibutramine: Another derivative with structural similarities.
Uniqueness: this compound is unique due to its specific demethylation pattern, which may result in different pharmacological properties compared to its parent compound and other derivatives. Its selective inhibition of neurotransmitter reuptake and potential therapeutic applications make it a compound of interest in scientific research.
Properties
CAS No. |
229639-57-0 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m0/s1 |
InChI Key |
WQSACWZKKZPCHN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)
![Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8489858.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8489881.png)









